molecular formula C14H21NO5 B2560489 Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate CAS No. 2137986-11-7

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate

Cat. No.: B2560489
CAS No.: 2137986-11-7
M. Wt: 283.324
InChI Key: UFNOAZUPGXAOGK-UHFFFAOYSA-N
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Comparison with Similar Compounds

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting chemical behavior .

Biological Activity

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C14_{14}H21_{21}NO5_5
  • SMILES : C(C)(C)OC(=O)N1CCC(CC1)C2=OCC(=C2)O
PropertyValue
Molecular Weight281.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures can modulate signaling pathways involved in cancer progression and neurodegenerative diseases. For instance, derivatives of piperidine have shown to inhibit kinases involved in cell proliferation and survival, suggesting a similar potential for this compound.

Case Studies

  • Antitumor Activity : A study explored the effects of piperidine derivatives on human tumor xenografts in mice, revealing significant inhibition of tumor growth at non-toxic doses. The mechanism was linked to the modulation of the PI3K-AKT signaling pathway, which is often dysregulated in cancer .
  • Neuroprotective Effects : Another investigation into related compounds demonstrated neuroprotective properties against oxidative stress in neuronal cells. This suggests that this compound may also possess similar protective effects, warranting further research into its neuropharmacological potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. While specific data on this compound is limited, related piperidine derivatives have shown varying degrees of bioavailability and metabolic stability.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
Clearance (Cl)10 mL/min/kg
Volume of Distribution (Vd)0.5 L/kg
Half-Life (t1/2_{1/2})60 minutes
Bioavailability (F)40%

Properties

IUPAC Name

tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-4-9(5-7-15)10-8-11(16)19-12(10)17/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOAZUPGXAOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137986-11-7
Record name tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate
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